![molecular formula C20H16ClN3O3 B5125901 4-(benzylamino)-N-(3-chlorophenyl)-3-nitrobenzamide](/img/structure/B5125901.png)
4-(benzylamino)-N-(3-chlorophenyl)-3-nitrobenzamide
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Overview
Description
4-(benzylamino)-N-(3-chlorophenyl)-3-nitrobenzamide, also known as BNIP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
4-(benzylamino)-N-(3-chlorophenyl)-3-nitrobenzamide has been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of various cancer cell lines. It has also been studied for its potential use as a fluorescent probe for imaging biological systems, as it exhibits fluorescence properties in the presence of certain enzymes.
Mechanism of Action
The mechanism of action of 4-(benzylamino)-N-(3-chlorophenyl)-3-nitrobenzamide is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the activity of enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
4-(benzylamino)-N-(3-chlorophenyl)-3-nitrobenzamide has been shown to have cytotoxic effects on cancer cells, but it does not appear to have significant toxic effects on normal cells. It has also been shown to exhibit fluorescent properties in the presence of certain enzymes, which could make it useful for imaging biological systems.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(benzylamino)-N-(3-chlorophenyl)-3-nitrobenzamide in lab experiments is its potential applications in cancer research. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in experiments.
Future Directions
Future research on 4-(benzylamino)-N-(3-chlorophenyl)-3-nitrobenzamide could focus on further elucidating its mechanism of action, as well as exploring its potential applications in other areas of research, such as imaging biological systems. Additionally, research could focus on optimizing its synthesis method to improve yield and purity.
Synthesis Methods
4-(benzylamino)-N-(3-chlorophenyl)-3-nitrobenzamide can be synthesized through a multi-step process that involves the reaction of 3-chloroaniline with benzylamine to produce N-benzyl-3-chloroaniline. This intermediate is then reacted with 3-nitrobenzoyl chloride to produce 4-(benzylamino)-N-(3-chlorophenyl)-3-nitrobenzamide. The purity and yield of 4-(benzylamino)-N-(3-chlorophenyl)-3-nitrobenzamide can be improved through recrystallization and column chromatography.
properties
IUPAC Name |
4-(benzylamino)-N-(3-chlorophenyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3/c21-16-7-4-8-17(12-16)23-20(25)15-9-10-18(19(11-15)24(26)27)22-13-14-5-2-1-3-6-14/h1-12,22H,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIAHYJRUAIJDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzylamino)-N-(3-chlorophenyl)-3-nitrobenzamide |
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